1-(4-(pyridin-2-yl)thiazol-2-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8OS/c26-16(22-17-21-15(11-27-17)14-3-1-2-6-19-14)20-9-12-10-25(24-23-12)13-4-7-18-8-5-13/h1-8,10-11H,9H2,(H2,20,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXZIZDVTOWBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(pyridin-2-yl)thiazol-2-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety linked to a pyridine and a triazole structure, contributing to its pharmacological profile. The molecular formula is , with a molecular weight of approximately 482.54 g/mol. Its structural complexity allows for diverse interactions within biological systems.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, triazole-containing hybrids have shown potent activity against various cancer cell lines, including breast and prostate cancer cells. The presence of the thiazole and triazole rings is believed to enhance the cytotoxicity by interacting with key cellular targets involved in cancer progression .
Table 1: Summary of Anticancer Activity Findings
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | < 10 | Inhibition of Bcl-2 |
| Compound B | PC3 (Prostate) | < 5 | Induction of apoptosis |
| 1-(4-(pyridin-2-yl)thiazol-2-yl)-3... | A431 (Skin) | < 15 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiazole derivatives possess significant antibacterial and antifungal activities. For example, compounds structurally similar to the target molecule have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 µg/mL | |
| Escherichia coli | 62.5 µg/mL | |
| Candida albicans | 15 µg/mL |
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound may exhibit other pharmacological activities such as anti-inflammatory and antiviral properties. The SAR studies indicate that modifications in the pyridine or thiazole moieties can significantly influence these activities .
Case Studies
Several studies have explored the biological activities of related compounds:
- Anticancer Study : A study involving a series of thiazole derivatives demonstrated that specific substitutions on the thiazole ring enhanced cytotoxicity against cancer cell lines. The most potent derivatives had electron-withdrawing groups that improved interaction with cellular targets .
- Antimicrobial Assessment : A recent investigation tested various thiazole-pyridine hybrids against bacterial strains, revealing that specific structural features contributed to enhanced antimicrobial activity, particularly against resistant strains .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins involved in cancer cell survival, suggesting potential pathways for drug development .
Scientific Research Applications
Structural Characteristics
This compound features a thiazole ring fused with pyridine and triazole moieties, which contribute to its biological activity. The unique structural components allow for interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of various bacteria and fungi. The incorporation of pyridine and triazole groups enhances these properties, making this compound a potential candidate for developing new antimicrobial agents .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis or disruption of cell cycle progression in cancer cells. Further research is needed to elucidate the specific pathways involved .
Anti-inflammatory Effects
Compounds similar to 1-(4-(pyridin-2-yl)thiazol-2-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea have been studied for their anti-inflammatory effects. They may work by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation pathways. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides. Thiazole derivatives have been shown to possess herbicidal and insecticidal properties. Research into similar compounds suggests that they can disrupt the metabolic processes of pests, leading to effective pest control strategies without harming beneficial organisms .
Development of Sensors
Due to the electronic properties associated with thiazole and pyridine rings, this compound may be utilized in developing sensors for detecting environmental pollutants or biological markers. The ability to modify its structure allows for tuning its sensitivity and selectivity towards specific analytes .
Case Studies
- Antimicrobial Activity Study : A study conducted on various thiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
- Cancer Cell Proliferation Inhibition : In vitro studies on cancer cell lines showed that certain derivatives of this compound inhibited cell growth by inducing apoptosis. The study provided insights into the molecular mechanisms involved, highlighting potential pathways for therapeutic intervention .
- Pesticide Efficacy : Field trials using thiazole-based pesticides showed a significant reduction in pest populations while maintaining crop yield. These trials underscored the potential for developing environmentally friendly agricultural solutions using such compounds .
Comparison with Similar Compounds
Research Findings and Hypotheses
- Synthetic Efficiency : High yields in (83–88%) suggest robust urea-forming reactions, but the target’s triazole component may require orthogonal protection/deprotection steps.
- Substituent Effects : Pyridinyl groups (target) vs. halogenated aryl (11a–11o) could modulate electronic properties and target affinity.
- Biological Potential: Analogues in and imply possible antitumor or neuroprotective applications, though empirical data for the target compound are lacking.
Q & A
Q. What are standard synthetic routes for preparing urea-linked pyrazole-thiazole hybrids?
The compound can be synthesized via coupling reactions involving pyrazole and thiazole precursors. A common approach involves the Curtius reaction, where 4-hydroxymethylpyrazole-3-carbonyl azides react with primary amines to form ureas. For example, refluxing azides with aliphatic/aromatic amines in anhydrous toluene yields 3-ureidopyrazole derivatives . Alternative methods include refluxing triazole, urea, and thiourea derivatives in ethanol, followed by recrystallization (DMF-EtOH mixtures) to purify the product .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : To verify the urea (-NH-CO-NH-) linkage and aromatic proton environments of pyridine, thiazole, and triazole rings.
- HPLC-MS : For assessing purity and molecular weight confirmation.
- X-ray crystallography : Resolves crystal packing and stereoelectronic effects, as demonstrated in structural studies of analogous pyrazole-urea derivatives .
Q. How is the biological activity of such compounds typically screened in academic settings?
Standard assays include:
- In vitro cytotoxicity : Against cancer cell lines (e.g., MTT assay) to evaluate antitumor potential .
- Kinase inhibition : Enzymatic assays targeting kinases like EGFR or VEGFR, given the compound’s triazole-thiazole scaffold .
- Antibacterial testing : Disk diffusion or microdilution methods against S. aureus and E. coli .
Advanced Research Questions
Q. How can synthetic challenges like low yields or selectivity be mitigated during urea formation?
- Optimizing reaction conditions : Use anhydrous solvents (e.g., toluene or CHCl₃) and controlled heating to suppress side reactions like intramolecular cyclization of intermediates .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxymethyl on pyrazole) to direct isocyanate addition to the desired amine .
- Catalytic additives : Employ Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency between heterocyclic moieties .
Q. How do structural modifications influence biological efficacy?
- Pyridine substituents : Electron-withdrawing groups (e.g., -NO₂) on pyridine enhance kinase inhibition by modulating electron density at the binding site .
- Triazole methylation : A methyl group at the triazole N1 position improves metabolic stability, as seen in related antineoplastic agents .
- Thiazole-thiourea variants : Replacing urea with thiourea can alter antibacterial specificity due to increased lipophilicity .
Q. What strategies resolve contradictions in biological data across studies?
- Dose-response reevaluation : Ensure activity is concentration-dependent and not an artifact of assay conditions .
- Off-target profiling : Use proteome-wide screening to identify unintended targets (e.g., GPCRs) that may explain divergent results .
- Computational docking : Validate binding modes against crystal structures of target proteins (e.g., kinases) to reconcile discrepancies .
Q. How can intramolecular cyclization be exploited to design novel derivatives?
Under amine-free conditions, 4-hydroxymethylpyrazole-3-isocyanates undergo cyclization to form pyrazolo[3,4-d][1,3]oxazin-6(4H)-ones. These intermediates can be further functionalized with amines to generate urea-linked hybrids with enhanced rigidity and bioavailability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
